
2,6-Dichloro-3-fluoropyridine
Overview
Description
2,6-Dichloro-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H2Cl2FN. It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2, 6, and 3 positions, respectively. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 3-amino-2,6-dichloropyridine followed by treatment with fluoroboric acid to yield the desired fluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes using reagents like aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated pyridines, and other heterocyclic compounds .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2,6-Dichloro-3-fluoropyridine serves as a crucial intermediate in the synthesis of various fluorinated pyridines and other heterocyclic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable building block in organic synthesis.
Application | Description |
---|---|
Synthesis of Fluorinated Compounds | Used to synthesize complex fluorinated heterocycles for pharmaceuticals. |
Intermediate in Agrochemicals | Acts as an intermediate in the production of herbicides and insecticides. |
Pharmaceutical Research
Potential Drug Development
The compound is investigated for its potential in developing new pharmaceuticals, particularly those targeting viral infections and cancer. Its ability to interact with biological targets makes it a candidate for drug discovery.
- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, making them suitable for further development as therapeutic agents.
- Anticancer Research : Studies have shown that this compound can influence key signaling pathways involved in cancer cell proliferation, suggesting its utility in anticancer drug development.
Material Science
Specialized Materials
In material science, this compound is utilized to create specialized polymers and coatings. Its chemical properties contribute to advancements in materials with enhanced durability and resistance.
Material Application | Impact |
---|---|
Self-Assembled Monolayers | Used in the preparation of self-assembled monolayers for various applications. |
Coatings | Enhances the performance of coatings used in industrial applications. |
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is employed as a standard reference material. It aids researchers in accurately quantifying similar compounds in complex mixtures, ensuring reliable results across various analytical methods.
Case Studies
-
Pesticide Development
- A study highlighted the synthesis of novel herbicides using this compound as an intermediate. The resulting compounds demonstrated improved efficacy against target pests compared to existing formulations.
-
Pharmaceutical Applications
- Research published in a peer-reviewed journal explored the effects of fluorinated pyridines derived from this compound on cancer cell lines. The findings indicated significant inhibition of cell growth through modulation of the MAPK/ERK signaling pathway.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluoropyridine involves its interaction with various molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring affects its reactivity and interaction with other molecules. These interactions can influence the compound’s biological activity and its potential use in pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichloro-5-fluoropyridine-3-carbonitrile
- 2,6-Dichloro-3-fluorobenzonitrile
Uniqueness
2,6-Dichloro-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms on the pyridine ring makes it less reactive than its chlorinated or brominated analogues, providing stability and reduced basicity .
Biological Activity
2,6-Dichloro-3-fluoropyridine (CAS Number: 52208-50-1) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and agricultural applications due to its unique biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a pyridine ring. This specific halogenation pattern enhances its biological activity by influencing pharmacokinetic properties such as solubility and membrane permeability.
The synthesis of this compound can be achieved through various methods, including:
- Fluorination of Pyridine : Utilizing complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) to produce a mixture of fluorinated pyridines.
- Nitration Processes : Reacting 2,6-dichloropyridine with nitric acid in the presence of oleum to produce 2,6-dichloro-3-nitropyridine, which can be further modified .
Biological Activity
Research indicates that this compound exhibits significant biological activity relevant to medicinal chemistry. Its derivatives have been explored for potential applications as pharmaceuticals, particularly in the development of antiviral agents and other therapeutic compounds. The presence of halogens in its structure often enhances biological activity by influencing pharmacokinetic properties such as solubility and membrane permeability .
The compound has been investigated for its interactions with various biological targets:
- Antiviral Activity : It has shown promise in inhibiting viral infections by interacting with viral enzymes and receptors.
- Antibiotic Development : Derivatives of this compound are utilized as scaffolds for synthesizing fluoroquinolone antibiotics like Gemifloxacin, which target bacterial infections with reduced side effects .
- Herbicidal Properties : The compound is also noted for its role in the synthesis of herbicides and insecticides, contributing to agricultural chemistry.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antiviral Studies : A study demonstrated that derivatives of this compound exhibited inhibitory effects against several viruses, including HIV and Hepatitis C. The binding affinities with specific viral enzymes were assessed using molecular docking techniques.
- Antibiotic Efficacy : Research involving the synthesis of Gemifloxacin from this compound showed enhanced antibacterial activity against resistant strains of bacteria compared to traditional antibiotics.
- Agricultural Applications : Field trials indicated that herbicides synthesized from this compound provided effective weed control while minimizing environmental impact compared to conventional products.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound in comparison with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | C6HCl2FN2 | Contains a nitrile group; used in antibiotic synthesis |
3-Fluoro-2,6-dichloropyridine | C5H4Cl2FN | Similar halogenation pattern but different position |
4-Chloro-2,6-difluoropyridine | C5H3ClF2N | Contains two fluorines instead of one |
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing 2,6-dichloro-3-fluoropyridine derivatives in Pd-catalyzed reactions?
this compound is widely used in Pd-catalyzed cross-coupling reactions to generate substituted pyridines. For example, Buchwald-Hartwig amination with aryl amines under Pd(OAc)₂/Xantphos catalysis and Cs₂CO₃ as a base yields 2,6-di(arylamino)-3-fluoropyridine derivatives (66–72% yields) . Key parameters include:
- Catalyst system : Pd(OAc)₂ with Xantphos or SPhos ligands.
- Base selection : Cs₂CO₃ or t-BuONa for deprotonation.
- Reaction time/temperature : Typically 12–24 hours at 80–100°C.
- Purification : Column chromatography or recrystallization (e.g., AcOEt) .
Q. How can NMR spectroscopy resolve structural ambiguities in fluoropyridine derivatives?
¹H and ¹³C NMR are critical for confirming substitution patterns. For instance:
- In methyl 4-[(6-chloro-3-fluoropyridin-2-yl)amino]benzoate , the pyridine ring protons show distinct coupling patterns (e.g., ) due to fluorine and chlorine substituents. Fluorine coupling constants (e.g., ) in ¹³C NMR further confirm substitution sites .
- Use DEPT or HSQC to distinguish CH/CH₂/CH₃ groups in complex mixtures .
Advanced Research Questions
Q. How do substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Electron-withdrawing groups (e.g., -Cl, -F) activate the pyridine ring for NAS. Computational studies (DFT) suggest:
- The C-2 and C-6 positions are more reactive due to para-directing effects of fluorine.
- Steric hindrance from bulky amines reduces yields; smaller nucleophiles (e.g., NH₃) favor C-6 substitution .
- Kinetic control : Lower temperatures (0–25°C) favor mono-substitution, while higher temperatures (80–100°C) promote di-substitution .
Q. What mechanistic insights explain the role of bases in Pd-catalyzed amination reactions?
Bases like Cs₂CO₃ deprotonate the amine, facilitating oxidative addition to Pd(0). Key steps:
Transmetallation : Pd(0) → Pd(II) intermediate.
Reductive elimination : Forms C–N bonds.
- Base strength : Strong bases (t-BuONa) accelerate kinetics but may promote side reactions (e.g., dehalogenation).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates .
Q. How can this compound serve as a fluorinated building block in medicinal chemistry?
Its dual functionalization (Cl, F) enables modular synthesis of bioactive molecules:
- Fluoroquinolone precursors : React with β-ketoesters to introduce fluorine at strategic positions, enhancing metabolic stability .
- Kinase inhibitors : Coupling with aryl amines generates compounds like PF-06465469, a phosphatase inhibitor with improved selectivity .
- SAR studies : Fluorine’s electronegativity fine-tunes electronic properties, impacting target binding .
Q. Data Analysis & Experimental Design
Q. How should researchers address discrepancies in reaction yields for Pd-catalyzed derivatives?
Common factors include:
- Catalyst loading : Optimize between 1–5 mol% to balance cost and efficiency.
- Substrate purity : Use GC-MS or HPLC (e.g., 80% acetonitrile/1% HCl mobile phase) to verify starting material integrity .
- Oxygen sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent Pd oxidation .
Q. What advanced analytical techniques validate the purity of fluoropyridine derivatives?
- HRMS : Confirm molecular formulas (e.g., , observed m/z 281.0497 vs. calculated 281.0493) .
- X-ray crystallography : Resolve stereochemistry in isomers (e.g., E/Z mixtures in cyanovinyl derivatives) .
- Microscopy : SEM/TEM for crystallinity analysis in drug formulations .
Properties
IUPAC Name |
2,6-dichloro-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXSIJLRAOURJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535016 | |
Record name | 2,6-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52208-50-1 | |
Record name | 2,6-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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